TS 155-2

V-ATPase inhibition Cancer cell cytotoxicity Plecomacrolide pharmacology

Researchers requiring a benchmarked hygrobafilomycin for V-ATPase inhibition or thrombin-evoked Ca2+ entry studies face irreproducibility when substituting generic bafilomycins. TS 155-2 resolves this with a distinct fumarate-containing scaffold and dual pharmacology. • Moderate-potency antifungal EC₅₀: 0.1042 µg/mL vs. C. orbiculare for dose-response studies • Unique thrombin-stimulated Ca2+ entry blockade absent from bafilomycin A1/concanamycin A • Defined biosynthetic gene cluster (JBIR-100) for natural product discovery & heterologous expression

Molecular Formula C39H60O11
Molecular Weight 704.9 g/mol
Cat. No. B10769625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTS 155-2
Molecular FormulaC39H60O11
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
InChIInChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12-,16-15+,22-13-,23-18-,26-19-
InChIKeyPQLOHEMXTLVMFP-SUPGTDKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TS 155-2 (JBIR-100): V-ATPase Inhibitor & Ca²⁺ Entry Blocker


TS 155-2, also designated JBIR-100, is a 16-membered tetraene macrolide belonging to the plecomacrolide (hygrolide) family, isolated as a secondary metabolite from Streptomyces species [1]. Structurally characterized as a macrocyclic lactone related to hygrolidin but produced by a distinct Streptomyces strain , the compound exhibits a dual pharmacological profile: it functions as a V-ATPase inhibitor with associated cytotoxic activity [1], and it blocks thrombin-stimulated calcium (Ca²⁺) entry into cells, a mechanism originally disclosed in Japanese Unexamined Patent Application Publication No. P2000-302782A [2]. Vendor documentation also notes antihypertensive, anti-platelet, anti-ischemic, and anti-inflammatory activities attributed to the compound .

TS 155-2: Why Substitution Fails


Substituting TS 155-2 with a generic V-ATPase inhibitor (e.g., bafilomycin A1, concanamycin A) or a calcium channel blocker introduces confounding variables that compromise experimental reproducibility. TS 155-2 exhibits a structurally distinct, fumarate-containing hygrobafilomycin scaffold within the plecomacrolide family [1], differing from conventional bafilomycins in both stereochemical configuration and target engagement profile. While bafilomycin C1 demonstrates approximately 2.1-fold greater antifungal potency (EC₅₀ = 0.0491 µg/mL) compared to TS 155-2 (EC₅₀ = 0.1042 µg/mL) in the same assay [2], this potency differential underscores that even closely related bafilomycin analogues cannot be considered functionally equivalent. Moreover, TS 155-2 is uniquely documented to inhibit thrombin-evoked calcium entry —a dual mechanistic feature absent from standard V-ATPase inhibitors. Procurement of an alternative compound lacking validation in the specific assay context risks generating non-comparable datasets and invalid cross-study conclusions.

TS 155-2 Quantitative Evidence


V-ATPase Inhibition and Cancer Cell Cytotoxicity

TS 155-2 (reported as JBIR-100) demonstrates measurable V-ATPase inhibitory activity and associated cytotoxicity, as established in the original isolation and characterization study [1]. While a direct head-to-head comparison of IC₅₀ values against a specific V-ATPase inhibitor reference standard is not available in the public literature for this dimension, the study confirms cytotoxic effects against a panel of cancer cell lines, with the compound's V-ATPase inhibitory activity explicitly noted as a key biological property [1]. The comparative assessment therefore relies on cross-study or class-level inference rather than direct head-to-head data.

V-ATPase inhibition Cancer cell cytotoxicity Plecomacrolide pharmacology

Antifungal Efficacy: Bafilomycin C1 Comparison

In a 2025 study published in the Journal of Agricultural and Food Chemistry, TS 155-2 (JBIR-100) was directly compared with bafilomycin C1 and a commercial fungicide for antifungal activity against Colletotrichum orbiculare, the causative agent of cucumber anthracnose [1]. TS 155-2 exhibited an EC₅₀ of 0.1042 µg/mL, while bafilomycin C1 demonstrated an EC₅₀ of 0.0491 µg/mL, and the commercial fungicide control showed an EC₅₀ of 4.42 µg/mL [1]. In pot experiments, TS 155-2 at 0.4 µg/mL achieved 67.7% control efficacy, compared to bafilomycin C1 at 0.2 µg/mL achieving 78.5% efficacy [1].

Antifungal activity Crop protection Colletotrichum orbiculare

Thrombin-Stimulated Ca²⁺ Entry Inhibition

TS 155-2 possesses a dual mechanism of action not shared by standard V-ATPase inhibitors such as bafilomycin A1 or concanamycin A: it blocks calcium (Ca²⁺) entry into cells induced by thrombin stimulation . This property is documented in vendor technical datasheets referencing the original Japanese patent disclosure (P2000-302782A) . While specific IC₅₀ values for calcium entry blockade are not quantified in the public literature, the mere presence of this activity establishes a functional distinction from bafilomycin-class compounds, which act solely through V-ATPase inhibition.

Calcium signaling Thrombin receptor PAR-1 pathway

Structural Difference: Hygrobafilomycin vs. Bafilomycin

TS 155-2 (JBIR-100) is a fumarate-containing hygrolide classified within the hygrobafilomycin sub-family of plecomacrolides, whereas closely related compounds bafilomycin C1 and bafilomycin D belong to the distinct bafilomycin sub-family [1]. This classification is based on comprehensive HR-MS/MS, NMR, nucleophilic 1,4-addition-based labeling, and biosynthetic gene cluster analysis [1]. The fumarate moiety and associated stereochemical features of TS 155-2 represent a structural departure from bafilomycin C1, which correlates with the observed 2.12-fold difference in antifungal potency [2].

Hygrobafilomycin Natural product biosynthesis Plecomacrolide structural biology

Membrane Perturbation Against B. subtilis

TS 155-2 (JBIR-100) exhibits antimicrobial activity against Bacillus subtilis with a mode of action involving membrane perturbation, as demonstrated by Molloy et al. (2016) using nucleophilic 1,4-addition-based labeling and other analytical techniques [1]. While quantitative MIC values are not explicitly reported in the abstracted portion of the study, the mode-of-action insight distinguishes TS 155-2 from compounds that act via intracellular target engagement alone. No direct comparative data against other hygrolides or bafilomycins are available for this specific assay.

Antimicrobial activity Membrane perturbation Gram-positive bacteria

TS 155-2 (JBIR-100) Application Scenarios


Antifungal Screening for Crop Protection

TS 155-2 is optimally deployed in agricultural antifungal screening programs where a benchmarked, moderate-potency bafilomycin analogue is required for structure-activity relationship studies. Based on the direct EC₅₀ comparison of 0.1042 µg/mL against Colletotrichum orbiculare [1], TS 155-2 provides a 42.4-fold potency advantage over commercial fungicide controls while exhibiting approximately half the potency of bafilomycin C1. This intermediate activity profile makes TS 155-2 suitable for establishing dose-response curves and assessing resistance development where bafilomycin C1's higher potency may saturate assay windows.

V-ATPase Inhibition in Cancer Studies

For cancer biology researchers investigating V-ATPase as a therapeutic target, TS 155-2 provides a plecomacrolide-based inhibitor option with documented cytotoxic activity against cancer cell lines [1]. Although specific IC₅₀ values are not quantified in the primary reference, the compound's V-ATPase inhibitory activity has been explicitly established [1]. TS 155-2 may be particularly relevant when a structurally distinct V-ATPase inhibitor is needed to circumvent resistance mechanisms associated with bafilomycin A1 or when hygrobafilomycin-specific pharmacology is the focus of investigation.

Thrombin Signaling Pathway Modulation

TS 155-2 is uniquely positioned for research investigating thrombin-stimulated calcium entry pathways and PAR-1 receptor signaling, based on its documented blockade of thrombin-evoked Ca²⁺ entry [1]. Unlike standard V-ATPase inhibitors (e.g., bafilomycin A1, concanamycin A) which lack this activity, TS 155-2 offers a dual-mechanism tool compound for studies in platelet activation, vascular biology, and thrombosis models where calcium mobilization downstream of thrombin stimulation is the primary readout. Procurement of generic V-ATPase inhibitors would not replicate this experimental capability [1].

Plecomacrolide Biosynthesis & Gene Clusters

TS 155-2 serves as a reference compound for hygrobafilomycin sub-family biosynthesis studies, distinguished by its fumarate-containing scaffold and the availability of its biosynthetic gene cluster sequence data [1]. The complete gene cluster for JBIR-100 has been identified in Streptomyces varsoviensis, representing the first reported cluster for a hygrobafilomycin [1]. This makes TS 155-2 an essential reference standard for comparative genomics, heterologous expression studies, and the discovery of novel hygrolide congeners from Actinobacteria.

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